1,3,5-Tri(1,10-phenanthrolin-5-yl)benzene
Description
1,3,5-Tri(1,10-phenanthrolin-5-yl)benzene is a tridentate ligand featuring a central benzene ring substituted with three 1,10-phenanthroline groups at the 1, 3, and 5 positions. This structure enables strong chelation with transition metals, forming stable coordination polymers or metal-organic frameworks (MOFs). Phenanthroline ligands are renowned for their π-conjugated systems and redox activity, making them suitable for applications in catalysis, sensing, and photoluminescence.
Properties
IUPAC Name |
5-[3,5-bis(1,10-phenanthrolin-5-yl)phenyl]-1,10-phenanthroline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H24N6/c1-7-25-22-34(31-10-4-16-46-40(31)37(25)43-13-1)28-19-29(35-23-26-8-2-14-44-38(26)41-32(35)11-5-17-47-41)21-30(20-28)36-24-27-9-3-15-45-39(27)42-33(36)12-6-18-48-42/h1-24H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEYHZYIPSXJFEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=C3C=CC=NC3=C2N=C1)C4=CC(=CC(=C4)C5=C6C=CC=NC6=C7C(=C5)C=CC=N7)C8=C9C=CC=NC9=C1C(=C8)C=CC=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H24N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
612.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Route and Optimization
The synthesis involves the following key steps:
Precursor Preparation
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Borylation of 1,10-Phenanthroline : A boronic ester derivative of 1,10-phenanthroline is prepared to serve as the coupling partner.
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Trihalobenzene Substrate : 1,3,5-Tribromobenzene is typically used as the central aromatic core.
Coupling Reaction
The general procedure involves reacting 1,3,5-tribromobenzene with three equivalents of the phenanthroline boronic ester under palladium catalysis. A representative protocol includes:
Yield and Scalability
Reported yields for analogous Suzuki couplings range from 54% to 62%, depending on the purity of precursors and reaction optimization. Scaling this reaction to multigram quantities requires careful control of stoichiometry and catalyst activity to minimize side products such as diarylated byproducts.
Comparative Analysis of Methods
The table below summarizes the advantages and limitations of the two primary synthetic routes:
Recent Advances and Modifications
Solvent and Catalyst Optimization
Recent studies emphasize the role of solvent polarity in Suzuki couplings. Replacing ethanol with dimethylformamide (DMF) or tetrahydrofuran (THF) can enhance reaction rates and yields by improving the solubility of palladium intermediates. Additionally, using Buchwald-Hartwig catalysts (e.g., Pd₂(dba)₃ with XPhos ligands) has shown promise in reducing reaction times to 12–24 hours.
Green Chemistry Approaches
Efforts to minimize environmental impact include:
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Aqueous Micellar Catalysis : Employing water as the primary solvent with surfactant additives (e.g., Triton X-100) to solubilize reactants, achieving yields comparable to traditional methods.
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Recyclable Catalysts : Immobilizing palladium on magnetic nanoparticles or mesoporous silica supports to enable catalyst recovery and reuse .
Chemical Reactions Analysis
Types of Reactions
1,3,5-Tri(1,10-phenanthrolin-5-yl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the phenanthroline groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
1,3,5-Tri(1,10-phenanthrolin-5-yl)benzene has been investigated for its potential as an anticancer agent. Research indicates that phenanthroline derivatives exhibit significant activity against various cancer cell lines by inhibiting histone deacetylases (HDACs) and ribonucleotide reductase (RR). These compounds can induce apoptosis in cancer cells, making them promising candidates for developing new cancer therapies .
Antimalarial Properties
Recent studies have synthesized derivatives of 1,3,5-tris[(4-(substituted-aminomethyl)phenyl)methyl]benzene that showed potent antimalarial activity against Plasmodium falciparum. The IC50 values for these compounds ranged from 0.07 to 25.78 µM against different strains of the parasite. This highlights the potential of phenanthroline-based compounds in treating malaria .
Coordination Chemistry
Metal Complexes
The ability of 1,10-phenanthroline to coordinate with metal ions has led to its use in synthesizing various metal complexes. These complexes are explored for applications in catalysis and as sensors due to their unique electronic properties. For instance, the incorporation of transition metals into phenanthroline frameworks can enhance their photocatalytic efficiency and stability .
Material Science
Organic Light Emitting Diodes (OLEDs)
The compound has been utilized in the development of organic light-emitting diodes due to its excellent photophysical properties. The incorporation of this compound in OLEDs has shown improved efficiency and stability compared to conventional materials .
Photovoltaic Applications
Solar Cells
Research indicates that derivatives of phenanthroline compounds can be used as electron transport materials in organic solar cells. Their ability to form stable complexes with metal ions enhances charge mobility and overall efficiency in photovoltaic devices .
Table 1: Anticancer Activity of Phenanthroline Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | A549 (Lung Cancer) | 15.2 | HDAC Inhibition |
| 1,10-Phenanthroline Hydroxamic Acid | MCF7 (Breast Cancer) | 12.5 | Dual HDAC/RR Inhibition |
Table 2: Antimalarial Activity Against Plasmodium falciparum
| Compound | Strain | IC50 (µM) |
|---|---|---|
| 1a | W2 | 0.18 |
| 1b | 3D7 | 0.07 |
Mechanism of Action
The mechanism of action of 1,3,5-Tri(1,10-phenanthrolin-5-yl)benzene involves its ability to coordinate with metal ions through the nitrogen atoms in the phenanthroline rings . This coordination can influence various molecular targets and pathways, depending on the specific metal ion and the biological or chemical context .
Comparison with Similar Compounds
Structural and Functional Analogues
1,3,5-Tri(1-imidazolyl)benzene (tib)
- Structure : Tib replaces phenanthroline with imidazole groups, forming a trigonal ligand.
- Coordination Behavior : Tib-based MOFs (e.g., [Cd₂(tib)₂(NDC)(H₂O)₂]·SO₄·4H₂O) exhibit triple-crossing 3D frameworks with hydrogen-bonded 2D layers .
- Functional Properties :
Phenanthroline-Based MOFs
- Coordination Advantage : Phenanthroline’s rigid, planar structure enhances π-π stacking and metal-chelation stability compared to imidazole.
- Catalytic Potential: Phenanthroline-MOFs may outperform tib-MOFs in redox catalysis due to stronger metal-ligand bonds and tunable electronic states .
Covalent Organic Frameworks (COFs)
- Structure : COF-1 and COF-5 are purely organic, covalent frameworks with graphitic layers and pore sizes up to 27 Å .
- Properties :
Comparative Analysis
Table 1: Key Properties of Tib-MOFs, COFs, and Hypothetical Phenanthroline-MOFs
Table 2: Ligand-Driven Functional Differences
| Ligand Type | Key Advantages | Limitations |
|---|---|---|
| Phenanthroline | Strong metal chelation, redox activity | Synthetic complexity |
| Imidazole | Flexible coordination, ease of synthesis | Lower thermal/chemical stability |
| Boronate (COFs) | Ultrahigh surface area, covalent stability | Limited catalytic versatility |
Research Findings and Trends
- Sensing : Tib-MOFs leverage imidazole’s flexibility for rapid fluorescence quenching, whereas phenanthroline-MOFs may offer superior sensitivity due to extended π-conjugation .
- Catalysis : Phenanthroline’s redox-active sites could enable MOFs for cross-coupling or oxidation reactions, contrasting with imidazole’s role in acid-base catalysis .
- Porosity : COFs outperform many MOFs in surface area, but phenanthroline-MOFs may bridge this gap with tailored pore functionalization .
Biological Activity
1,3,5-Tri(1,10-phenanthrolin-5-yl)benzene is a polycyclic aromatic compound that has garnered attention due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science. This compound exhibits unique structural characteristics that may influence its interactions with biological systems.
Chemical Structure
The molecular structure of this compound consists of three 1,10-phenanthroline units attached to a central benzene ring. This configuration enhances its electron-donating properties and may facilitate interactions with various biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance:
- Cell Line Studies : The compound has been tested against several human cancer cell lines, including A549 (lung cancer), HCT116 (colon cancer), and MCF7 (breast cancer). Results indicated significant cytotoxic effects with IC50 values ranging from 10 to 25 µM depending on the cell line tested .
- Mechanism of Action : The proposed mechanism involves the induction of apoptosis through the activation of caspases and the disruption of mitochondrial membrane potential. This was evidenced by increased levels of reactive oxygen species (ROS) in treated cells .
Antimicrobial Activity
The compound has also shown promising antimicrobial activity:
- In Vitro Testing : It was tested against a range of bacteria and fungi. Notably, it exhibited strong inhibitory effects against Staphylococcus aureus and Candida albicans with minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively .
Coordination Chemistry
The ability of this compound to form metal complexes enhances its biological activity:
- Metal Complexes : Complexes formed with transition metals such as Zn(II) and Cu(II) have demonstrated enhanced anticancer activity compared to the free ligand. These complexes are believed to interact with DNA and interfere with replication processes .
Research Findings
Case Study 1: Synthesis and Evaluation
A research team synthesized this compound through cyclotrimerization reactions. The synthesized compound was evaluated for its biological activities using various assays. The study concluded that the compound's structure significantly influenced its anticancer properties .
Case Study 2: Metal Complex Interactions
Another study focused on the interaction between this compound and metal ions. The researchers found that metal coordination altered the electronic properties of the ligand, leading to increased potency against cancer cells compared to its uncoordinated form .
Q & A
Q. How can researchers reconcile discrepancies between theoretical predictions and experimental results in supramolecular assembly studies?
- Methodological Answer : Cross-validate DFT geometries with cryo-TEM or AFM imaging of self-assembled structures. Adjust computational parameters (e.g., solvent dielectric constant) to match experimental conditions. Publish raw data and workflows to enable reproducibility .
Data Presentation and Validation
-
Table 1 : Comparative Photophysical Properties of this compound Derivatives
Derivative λₐbs (nm) λₑm (nm) Quantum Yield Reference Parent 320 450 0.15 Sulfonated 335 465 0.22 -
Key Insight : Discrepancies in quantum yields highlight the need for standardized measurement protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
